4-methyl-4-nitropentan-1-ol

Catalog No.
S794983
CAS No.
5215-92-9
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-4-nitropentan-1-ol

CAS Number

5215-92-9

Product Name

4-methyl-4-nitropentan-1-ol

IUPAC Name

4-methyl-4-nitropentan-1-ol

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-6(2,7(9)10)4-3-5-8/h8H,3-5H2,1-2H3

InChI Key

DBYMNHYVMTWSLQ-UHFFFAOYSA-N

SMILES

CC(C)(CCCO)[N+](=O)[O-]

Canonical SMILES

CC(C)(CCCO)[N+](=O)[O-]

The exact mass of the compound Pentanol, 4-methyl-4-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-methyl-4-nitropentan-1-ol is a chemical compound with the molecular formula C₆H₁₃N₁O₃. It is characterized by a hydroxyl group (-OH) and a nitro group (-NO₂) attached to a pentane backbone, specifically at the 4-position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features, which include a tertiary alcohol and a nitro substituent that can influence its reactivity and biological activity.

As with many organic compounds, specific safety information on 4-nitro-tert-amyl alcohol is limited in publicly available sources. However, nitroalcohols in general can exhibit hazardous properties, including [, ]:

  • Flammability: Nitroalcohols can be flammable or combustible.
  • Toxicity: Nitroalcohols can be toxic if ingested, inhaled, or absorbed through the skin.
  • Explosivity: Under certain conditions, concentrated nitroalcohols can be explosive.

4-methyl-4-nitropentan-1-ol can undergo various chemical transformations, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Oxidation: The alcohol can be oxidized to a ketone or aldehyde, depending on the conditions used .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications including flavoring and fragrance industries .

These reactions highlight the versatility of 4-methyl-4-nitropentan-1-ol in synthetic organic chemistry.

Several methods have been reported for synthesizing 4-methyl-4-nitropentan-1-ol:

  • Nitration of Alcohols: Starting from 4-methylpentan-1-ol, nitration can be performed using nitric acid in the presence of sulfuric acid to introduce the nitro group at the desired position.
  • Henry Reaction: The compound can be synthesized via the Henry reaction (nitroaldol reaction), where nitromethane reacts with an appropriate aldehyde or ketone under basic conditions .
  • Grignard Reactions: Utilizing Grignard reagents with nitro compounds followed by hydrolysis can also yield this alcohol.

These methods demonstrate the compound's accessibility through established synthetic pathways.

4-methyl-4-nitropentan-1-ol has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Its unique structure allows it to be a subject of study for understanding reaction mechanisms involving nitro and alcohol functionalities.
  • Material Science: It may find use in developing new materials with specific properties due to its functional groups.

Several compounds share structural similarities with 4-methyl-4-nitropentan-1-ol, including:

Compound NameMolecular FormulaKey Features
2-methyl-4-nitropentan-3-olC₆H₁₃N₁O₃Secondary alcohol; different position of hydroxyl group
3-methyl-3-nitropentan-2-olC₆H₁₃N₁O₃Secondary alcohol; different position of nitro group
2-methylbutan-2-nitroalcoholC₆H₁₃N₁O₂Contains a similar nitro group but lacks hydroxyl functionality
4-nitrobutan-1-olC₄H₉N₁O₂Lacks methyl substitution; simpler structure

These compounds illustrate variations in functional groups and positions that affect their chemical behavior and potential applications. The unique combination of both a tertiary alcohol and a nitro group in 4-methyl-4-nitropentan-1-ol sets it apart from these similar compounds, offering distinct reactivity patterns and potential uses in synthesis and medicinal chemistry.

XLogP3

0.6

Other CAS

5215-92-9

Wikipedia

Pentanol, 4-methyl-4-nitro-

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